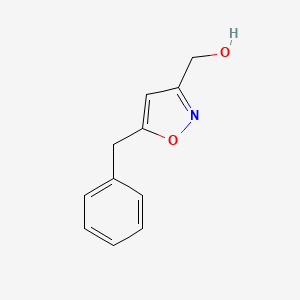

(5-Benzyl-1,2-oxazol-3-yl)methanol

Description

(5-Benzyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a benzyl group at the 5-position and a hydroxymethyl group at the 3-position. Its molecular formula is C${11}$H${11}$NO$_2$, with a molecular weight of 189.21 g/mol . This compound is primarily utilized as a synthetic building block in medicinal and organic chemistry, enabling further derivatization via its reactive hydroxyl group. It is commercially available (e.g., from CymitQuimica at €666/50 mg and €1,853/500 mg) , indicating its importance in high-throughput drug discovery pipelines.

The hydroxymethyl group allows participation in hydrogen bonding, which may aid in crystallinity or molecular recognition .

Properties

IUPAC Name |

(5-benzyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-8-10-7-11(14-12-10)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEXWODGPYRATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (5-Benzyl-1,2-oxazol-3-yl)methanol typically begins with the preparation of the oxazole ring. Common starting materials include benzylamine and glyoxal.

Cyclization Reaction: The oxazole ring is formed through a cyclization reaction involving benzylamine and glyoxal under acidic or basic conditions.

Reduction: The resulting oxazole intermediate is then reduced using a reducing agent such as sodium borohydride to yield (5-Benzyl-1,2-oxazol-3-yl)methanol.

Industrial Production Methods: Industrial production of (5-Benzyl-1,2-oxazol-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-Benzyl-1,2-oxazol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be further reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Functionalized benzyl oxazole derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (5-Benzyl-1,2-oxazol-3-yl)methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Biology and Medicine:

Drug Development: The unique structure of (5-Benzyl-1,2-oxazol-3-yl)methanol makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.

Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry:

Material Science: (5-Benzyl-1,2-oxazol-3-yl)methanol can be incorporated into polymers and materials to impart specific properties such as increased thermal stability and mechanical strength.

Agriculture: The compound can be used in the development of agrochemicals that protect crops from pests and diseases.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (5-Benzyl-1,2-oxazol-3-yl)methanol depends on its specific application. In drug development, the compound may interact with enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The benzyl group and oxazole ring play crucial roles in binding to target molecules, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons with analogous heterocyclic compounds:

Key Comparative Analysis

Heterocycle Core Differences

- 1,2-Oxazole vs. 1,3-Thiazole vs. 1,2,4-Oxadiazole: The 1,2-oxazole in the target compound contains one nitrogen and one oxygen atom, conferring moderate polarity and planar geometry. 1,2,4-Oxadiazole (two nitrogens, one oxygen) offers greater hydrogen-bonding capacity and rigidity, often exploited in pharmacophores for analgesic or antiviral applications .

Substituent Effects

- Benzyl Group : Present in both the target compound and N-(5-benzyl-1,3-thiazol-2-yl)-benzamide, this group increases lipophilicity and may facilitate interactions with hydrophobic enzyme pockets.

- Hydroxymethyl vs.

Biological Activity

(5-Benzyl-1,2-oxazol-3-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (5-Benzyl-1,2-oxazol-3-yl)methanol

- Molecular Formula : C₁₁H₁₁N₁O₂

- Molecular Weight : 189.21 g/mol

The structure features a benzyl group attached to an oxazole ring, which is known for its diverse biological activities.

The biological activity of (5-Benzyl-1,2-oxazol-3-yl)methanol may involve interactions with various molecular targets, including enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, potentially influencing the activity of target proteins.

Antimicrobial Activity

Research indicates that (5-Benzyl-1,2-oxazol-3-yl)methanol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action against these pathogens may involve disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

(5-Benzyl-1,2-oxazol-3-yl)methanol has also been investigated for its anticancer potential. Studies have demonstrated cytotoxic effects on several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 18 | Caspase activation |

The compound appears to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Neuropharmacological Effects

Preliminary studies suggest that (5-Benzyl-1,2-oxazol-3-yl)methanol may have neuropharmacological effects. It has shown promise in enhancing neurotransmitter signaling pathways, which could be beneficial in treating mood disorders.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial properties of (5-Benzyl-1,2-oxazol-3-yl)methanol against resistant strains of bacteria. Results indicated that the compound effectively inhibited growth at lower concentrations compared to standard antibiotics. -

Anticancer Research :

In a series of experiments involving various cancer cell lines, (5-Benzyl-1,2-oxazol-3-yl)methanol demonstrated significant cytotoxicity. The mechanism was attributed to its ability to induce apoptosis and inhibit cell proliferation. -

Neuropharmacological Assessment :

Animal model studies explored the compound's effects on behavior related to anxiety and depression. Results indicated a potential antidepressant effect, warranting further investigation into its mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.